potassium;dihydroxy-methyl-oxidosilane

Description

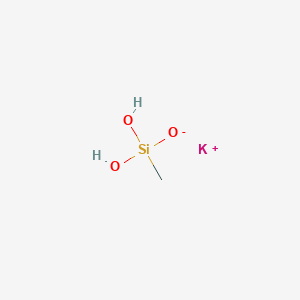

Potassium;dihydroxy-methyl-oxidosilane is a potassium salt with a silicon-containing anion, structurally hypothesized as K[CH₃Si(OH)₂O⁻]. Its comparison with structurally or functionally related potassium compounds and silicates can provide insights into its hypothetical behavior.

Properties

IUPAC Name |

potassium;dihydroxy-methyl-oxidosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5O3Si.K/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGFFOISLVUDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5KO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows:

4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl

Chemical Reactions Analysis

Carbonyldiimidazole undergoes various types of chemical reactions, including:

Oxidation and Reduction: It can be involved in redox reactions, although specific conditions and reagents vary.

Substitution: It is commonly used to convert amines into amides, carbamates, and ureas.

Common Reagents and Conditions: The formation of amides is promoted by Carbonyldiimidazole, which is less reactive than acid chlorides but easier to handle.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

Biology: It is used in the synthesis of biologically active molecules and in the modification of biomolecules.

Medicine: It is involved in the synthesis of pharmaceutical compounds and drug development.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Carbonyldiimidazole involves its ability to act as a coupling agent. It reacts with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction is driven by the formation of carbon dioxide as a byproduct, which helps to push the reaction to completion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium Hydroxide (KOH)

- Chemical Properties : KOH is a strong base (pH ~14 in solution) with high solubility in water, widely used in industrial cleaning and pH adjustment . In contrast, potassium;dihydroxy-methyl-oxidosilane likely exhibits weaker basicity due to the silicate anion’s buffering capacity.

- Handling and Hazards : KOH is highly corrosive, requiring stringent safety measures (e.g., immediate medical attention upon inhalation ). The target compound’s hazards may differ due to reduced alkalinity and the presence of a stable silicate backbone.

- Applications : While KOH is a bulk chemical, this compound could serve niche roles in silicon-based materials or as a catalyst precursor.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

- Structure and Solubility : This sulfonate salt (CAS 842-18-2) features an aromatic sulfonic acid anion, conferring high water solubility and neutral pH . The target compound’s silicate-based anion may reduce solubility, favoring organic solvents.

- Uses : Sulfonates are common in surfactants and pharmaceuticals, whereas silicates often appear in ceramics or coatings, suggesting divergent industrial applications.

Sodium Aminosalicylate Dihydrate

- Ionic Differences: Sodium salts (e.g., sodium aminosalicylate, CAS 6018-19-5) typically exhibit higher solubility than potassium analogs due to smaller ionic radius . This compound may follow this trend, with solubility lower than sodium silicate derivatives.

- Bioavailability : Potassium’s role in biological systems (e.g., electrolyte balance ) contrasts with sodium’s prevalence in pharmaceuticals, hinting at distinct biocompatibility profiles.

Hexamethylene Diisocyanate (HDI)

- Functional Groups : HDI (CAS 822-06-0) is an isocyanate used in polymer production, unrelated chemically but relevant for hazard comparisons . Unlike HDI’s respiratory hazards, this compound’s risks may center on silicon dust exposure or mild alkalinity.

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.